4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula and a molecular weight of 355.79 g/mol. It is characterized by its sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions. This compound is primarily used in chemical synthesis as a building block for more complex molecules, particularly in medicinal chemistry and material science .
The sulfonyl chloride functional group in 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate makes it highly reactive towards nucleophiles. Typical reactions include:
The synthesis of 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications:
Interaction studies involving 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis and its interactions with biological targets. Investigating these interactions can provide insights into its utility in drug design and development .
Several compounds share structural similarities with 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Ethoxy-3-(3-methylureido)benzene-1-sulfonyl chloride | Lacks pyridine moiety; simpler structure | |
| 4-Ethoxy-3-(pyridin-4-yl)ureido-benzenesulfonyl chloride | Different pyridine position; potential for altered biological activity | |
| 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride | Contains ether instead of urea; different reactivity profile |
These compounds illustrate variations in functional groups and structural arrangements that can significantly influence their chemical behavior and biological activity. The unique combination of a pyridine ring with a sulfonamide structure in 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate may confer distinct properties not found in its analogs .
The compound’s structure features a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl), at the 3-position with a urea linkage (-NH-C(=O)-NH-), and at the 4-position with an ethoxy group (-OCH₂CH₃). The urea moiety connects to a pyridin-3-yl ring, introducing nitrogen-based aromaticity. The molecular formula is C₁₄H₁₆ClN₃O₈S₂, with the sulfate counterion contributing to its ionic character. The SMILES notation O=S(C1=CC=C(OCC)C(NC(NC2=CC=NC=C2)=O)=C1)(Cl)=O.O=S(O)(O)=O explicitly defines the connectivity, highlighting the spatial arrangement critical for intermolecular interactions.
Key structural parameters include:
Nuclear Magnetic Resonance (¹H NMR) data for analogous compounds reveal distinct signals:
Infrared spectroscopy confirms functional groups via: